molecular formula C20H20O8 B149850 3'-Demethylnobiletin CAS No. 112448-39-2

3'-Demethylnobiletin

Cat. No.: B149850
CAS No.: 112448-39-2
M. Wt: 388.4 g/mol
InChI Key: XFYYZBJXMSDKCV-UHFFFAOYSA-N
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Scientific Research Applications

Biochemical Analysis

Biochemical Properties

3’-Demethylnobiletin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase the expression of uncoupling protein 1 (UCP1), which is associated with mitochondrial energy metabolism . It also increases the mRNA expression of the brown adipokines neuregulin-4 (Nrg4) and fibroblast growth factor-21 (FGF-21) .

Cellular Effects

3’-Demethylnobiletin has significant effects on various types of cells and cellular processes. It has been shown to enhance the thermogenic functions of brown adipocytes and promote brown adipokine secretion due to enhanced β-adrenergic stimulation . In human non-small cell lung cancer (NSCLC) cells, it has been found to exert much stronger growth inhibition compared to its parent compound, Nobiletin .

Molecular Mechanism

At the molecular level, 3’-Demethylnobiletin exerts its effects through various mechanisms. It has been found to cause significant cell cycle arrest and cellular apoptosis, and profoundly modulate multiple proteins associated with cell proliferation and cell death, including p21, cyclin B1, CDK1, cyclin D1, CDK6, CDK4, Bax, cleaved caspase-1, and cleaved PARP .

Temporal Effects in Laboratory Settings

The effects of 3’-Demethylnobiletin change over time in laboratory settings. For instance, in a pulmonary carcinogenesis mouse model, oral administration of Nobiletin, the parent compound of 3’-Demethylnobiletin, significantly suppressed lung tumorigenesis over time .

Metabolic Pathways

3’-Demethylnobiletin is involved in various metabolic pathways. It is one of the major metabolites of Nobiletin in animal urine and feces . More studies are needed to fully understand the metabolic pathways of 3’-Demethylnobiletin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Demethylnobiletin typically involves the demethylation of nobiletin. This can be achieved through various chemical reactions, including the use of reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

While specific industrial production methods for 3’-Demethylnobiletin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Demethylnobiletin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

3’-Demethylnobiletin is unique compared to other similar compounds due to its specific pharmacological profile and molecular structure. Similar compounds include:

    4’-Demethylnobiletin: Another metabolite of nobiletin with similar but distinct biological activities.

    3’,4’-Didemethylnobiletin: A derivative with enhanced anti-cancer properties.

    5-Demethylnobiletin: Known for its anti-inflammatory and anti-cancer effects.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYYZBJXMSDKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150057
Record name 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

112448-39-2
Record name 3′-Hydroxy-4′,5,6,7,8-pentamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112448-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Demethylnobiletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112448392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-DEMETHYLNOBILETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96E9T839AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 - 140 °C
Record name 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is it challenging to differentiate between 3'-Demethylnobiletin and 4'-Demethylnobiletin using standard chromatographic techniques?

A2: Both this compound and 4'-Demethylnobiletin are mono-demethylated forms of nobiletin, differing only in the position of the hydroxyl group on the B-ring of the flavone structure. [] This structural similarity makes their separation challenging using conventional chromatographic methods like normal phase silica gel chromatography or C18 reverse-phase chromatography. []

Q2: What analytical technique proved successful in separating this compound and 4'-Demethylnobiletin?

A3: Supercritical fluid chromatography (SFC) using a chiral packed column successfully separated this compound and 4'-Demethylnobiletin. [] This technique exploits the subtle differences in the chiral properties of these isomers, allowing for their effective separation and identification.

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